molecular formula C18H24F3N3O B4061892 N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No. B4061892
M. Wt: 355.4 g/mol
InChI Key: RPLNDESMWCVJHV-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is a useful research compound. Its molecular formula is C18H24F3N3O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is 355.18714688 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research has focused on synthesizing and characterizing derivatives of related compounds, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, a study on celecoxib derivatives revealed compounds with significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013). This research demonstrates the therapeutic potential of chemically modified compounds in treating various conditions.

Polymerization and Catalytic Activity

Another area of interest is the investigation into the polymerization processes and catalytic activities of related compounds. For instance, studies on the anionic polymerization of caprolactam have examined the decay and regeneration of catalytic activity in anionic polycaprolactam via 3-oxoamides, highlighting the complex chemical interactions that can occur during polymerization processes (Z. Bukac̆ & J. Šebenda, 2007).

Anticancer Activity

The design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents have been a significant focus. These compounds have been assessed for their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines, offering insights into the development of new anticancer therapies (Raquib Alam et al., 2016).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for their immunomodulating activity, showing potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. This research indicates the possibility of developing new molecules for immunomodulation (G. Doria et al., 1991).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O/c19-18(20,21)16-12-15(14-6-7-14)24(23-16)11-9-17(25)22-10-8-13-4-2-1-3-5-13/h4,12,14H,1-3,5-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLNDESMWCVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.